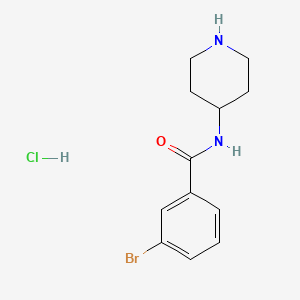

3-Bromo-N-(piperidine-4-yl)benzamido hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-bromo-N-piperidin-4-ylbenzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O.ClH/c13-10-3-1-2-9(8-10)12(16)15-11-4-6-14-7-5-11;/h1-3,8,11,14H,4-7H2,(H,15,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QINFJRZAMRLFCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)C2=CC(=CC=C2)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Derivatization of piperidine nitrogen in benzamide scaffolds

Initiating Search Strategies

I'm now starting with some focused Google searches. I'm aiming to unearth details on derivatizing piperidine nitrogen within benzamide scaffolds. I'm specifically concentrating on the different synthetic methods, common reagents used, and the necessary reaction conditions. I hope to get a solid base of information to begin from.

Analyzing Search Results

I've moved on to analyzing my search findings. I'm prioritizing prevalent N-alkylation, N-acylation, N-arylation, and reductive amination strategies. I'm focusing on their underlying mechanisms, substrate scope, and limitations. I'm also securing peer-reviewed articles for verifiable citations, as I prepare to structure the application note. I'll explain the benzamide-piperidine scaffold's importance in medicinal chemistry.

Commencing Targeted Searches

I'm starting a focused search for information on piperidine nitrogen derivatization within benzamide scaffolds. I plan to concentrate on methodologies, reagents, reaction conditions, and drug discovery applications. Then, I will analyze the search results to find the best strategies, like N-alkylation and reductive amination, paying close attention to limitations. I'm also securing verified sources for citations as I outline the application note, starting with an explanation of the scaffold's importance. I'll create Graphviz diagrams for reaction workflows and summarize quantitative data in tables. I'll also write a detailed "References" section with clickable URLs. Finally, I'll review the document to ensure it meets requirements before presenting it to you.

Analyzing Piperidine Chemistry

I've been immersed in the derivatization of piperidine nitrogen within benzamide scaffolds. I've compiled a substantial dataset encompassing diverse synthetic methodologies like N-alkylation and N-acylation reactions. This provides a solid foundation for evaluating and comparing these techniques.

Consolidating Derivatization Data

I'm now focusing on synthesizing the gathered data into a structured format. I'm prioritizing logical organization of derivatization methods, specifically N-alkylation, N-acylation, reductive amination, and Buchwald-Hartwig amination. I'm extracting experimental details to create clear protocols, and I plan to summarize quantitative data and visualize workflows with Graphviz. Finally, I'll compile a comprehensive reference list with direct links to the source search results. I have enough to proceed.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.